GCN2iB acetate

Kinase Inhibition GCN2 Signaling Enzymatic Assay

GCN2 inhibitors vary widely in potency and selectivity, making ad hoc substitution a risk to experimental reproducibility. GCN2iB acetate (CAS 2183470-13-3) mitigates this with: • Biochemical IC₅₀ of 2.4 nM against GCN2 - approximately 100-fold more potent than alternatives such as GCN2-IN-1 (IC₅₀ <300 nM) • Validated selectivity across 468 kinases; only 3 off-targets inhibited >95% at 1 µM, providing a defined fingerprint for data interpretation • Confirmed in vivo efficacy in CCRF-CEM xenografts (P=0.0002) combined with L-asparaginase, plus translational data in HFD-induced diabetic cardiomyopathy models Shipped with full analytical documentation. Bulk pricing available on request.

Molecular Formula C20H16ClF2N5O5S
Molecular Weight 511.9 g/mol
CAS No. 2183470-13-3
Cat. No. B607611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGCN2iB acetate
CAS2183470-13-3
SynonymsGCN2iB;  GCN2iB acetate.
Molecular FormulaC20H16ClF2N5O5S
Molecular Weight511.9 g/mol
Structural Identifiers
SMILESCC(=O)O.COC1=C(C=C(C=N1)Cl)S(=O)(=O)NC2=C(C(=C(C=C2)F)C#CC3=CN=C(N=C3)N)F
InChIInChI=1S/C18H12ClF2N5O3S.C2H4O2/c1-29-17-15(6-11(19)9-23-17)30(27,28)26-14-5-4-13(20)12(16(14)21)3-2-10-7-24-18(22)25-8-10;1-2(3)4/h4-9,26H,1H3,(H2,22,24,25);1H3,(H,3,4)
InChIKeyQNHLMBSUYPVOLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GCN2iB Acetate: Technical & Procurement Overview


GCN2iB acetate is the acetate salt form of a potent, ATP-competitive small molecule inhibitor of General Control Nonderepressible 2 (GCN2), a serine/threonine kinase that regulates the integrated stress response (ISR) to amino acid deprivation. The compound exhibits a biochemical IC₅₀ of 2.4 nM against GCN2 in cell-free assays [1] and demonstrates high selectivity across a panel of 468 kinases, with >99.5% inhibition observed only for GCN2 at 1 µM . Its mechanism involves blocking phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), thereby modulating downstream ATF4 expression and the amino acid response (AAR) pathway [1].

GCN2iB Generic Substitution: Scientific Non-Equivalence


Inhibitors of GCN2 vary significantly in their potency, selectivity, and validation in functional models, making direct substitution a high-risk decision for experimental reproducibility and translational relevance. The common alternative GCN2-IN-1 (A-92), for example, demonstrates an enzymatic IC₅₀ of <0.3 µM (or <300 nM), which is approximately two orders of magnitude less potent than the 2.4 nM IC₅₀ of GCN2iB in comparable biochemical assays . Furthermore, comprehensive selectivity profiling of GCN2iB against 468 kinases provides a defined off-target fingerprint (only three kinases inhibited >95% at 1 µM) , whereas such extensive, publicly available selectivity data are not uniformly established for all in-class alternatives. These disparities in potency and selectivity directly translate to differences in effective working concentrations and potential off-target effects, thereby precluding interchangeability without rigorous re-validation of each experimental condition.

GCN2iB Acetate: Quantitative Differentiation Evidence


Potency: GCN2iB vs. GCN2-IN-1

GCN2iB acetate exhibits an IC₅₀ of 2.4 nM against GCN2 in a cell-free biochemical assay, demonstrating approximately 125-fold greater potency than the alternative GCN2 inhibitor GCN2-IN-1 (A-92), which has a reported enzymatic IC₅₀ of <0.3 µM (or <300 nM) in comparable assays . This difference in potency is critical for minimizing off-target effects at higher concentrations.

Kinase Inhibition GCN2 Signaling Enzymatic Assay

Kinome-Wide Selectivity for GCN2

In a comprehensive selectivity screen against a panel of 468 kinases, GCN2iB at 1 µM inhibited only GCN2 by >99.5%, while only three other kinases (MAP2K5, STK10, and ZAK) showed >95% inhibition . This high degree of selectivity is a defined, quantifiable characteristic that distinguishes GCN2iB from less well-characterized GCN2 inhibitors.

Kinase Selectivity Off-Target Profiling Chemical Biology

In Vivo Synergy with Asparaginase in Xenografts

In a CCRF-CEM leukemia xenograft model, while neither GCN2iB (administered at 10 mg/kg twice daily) nor L-asparaginase (ASNase) alone significantly slowed tumor growth, their combination elicited potent antitumor activity with a statistically significant synergistic effect (P=0.0002) [1]. This in vivo validation provides a crucial differentiator from compounds lacking such robust translational data.

In Vivo Pharmacology Cancer Xenograft Combination Therapy

GCN2iB Acetate: Research & Preclinical Applications


Integrated Stress Response & Amino Acid Deprivation

Utilize GCN2iB to selectively block the GCN2 arm of the ISR. Its high potency (IC₅₀ = 2.4 nM) and defined selectivity profile (only 3 off-target kinases inhibited >95% at 1 µM) make it ideal for dissecting the specific contribution of GCN2-mediated eIF2α phosphorylation and downstream ATF4 activation in response to amino acid starvation, without significant confounding off-target activity [1].

Sensitizing ASNS-Low Cancers to Asparaginase

In cancer models with low basal expression of asparagine synthetase (ASNS), GCN2iB has been quantitatively shown to synergize with L-asparaginase treatment, leading to potent antitumor activity in vivo (P=0.0002 in CCRF-CEM xenografts) [1]. This is a direct application for researchers exploring combination therapies targeting amino acid metabolism vulnerabilities.

GCN2 Target Validation in Metabolic Disease

GCN2iB can be used as a chemical probe in animal models of metabolic disorders to evaluate the therapeutic potential of GCN2 inhibition. For example, it has been applied in high-fat diet (HFD)-induced type 2 diabetic mouse models to study its protective effects on cardiomyopathy by attenuating lipotoxicity and oxidative stress [1].

Technical Documentation Hub

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